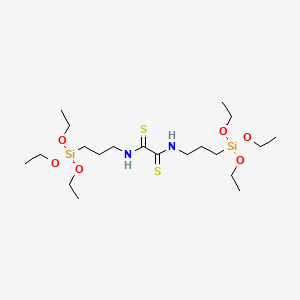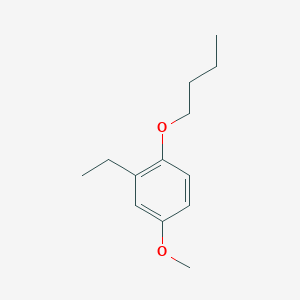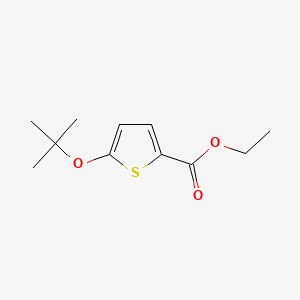
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester is an organic compound with a molecular structure that includes a thiophene ring substituted with a carboxylic acid ester group and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester typically involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of an acid catalyst. The tert-butoxy group is introduced through a subsequent reaction with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Thiophene derivatives with additional oxygen-containing functional groups.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Thiophene derivatives with substituted ester groups.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarboxylic acid: Lacks the ethyl ester and tert-butoxy groups.
5-tert-Butoxy-2-thiophenecarboxylic acid: Similar structure but without the ethyl ester group.
Thiophene-2-carboxylic acid: A simpler structure with only the carboxylic acid group.
Uniqueness
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester is unique due to the presence of both the ethyl ester and tert-butoxy groups, which confer distinct chemical properties and reactivity compared to its simpler analogs .
Propriétés
Numéro CAS |
55162-42-0 |
|---|---|
Formule moléculaire |
C11H16O3S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
ethyl 5-[(2-methylpropan-2-yl)oxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O3S/c1-5-13-10(12)8-6-7-9(15-8)14-11(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
LWHFJKSSHUVMNU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(S1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



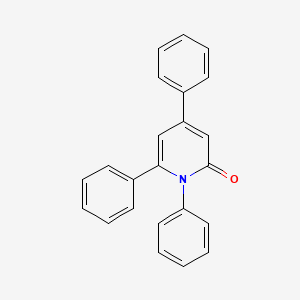
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

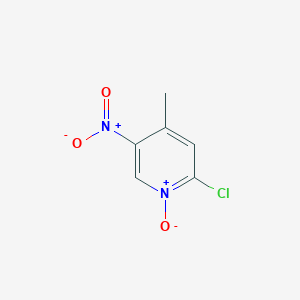
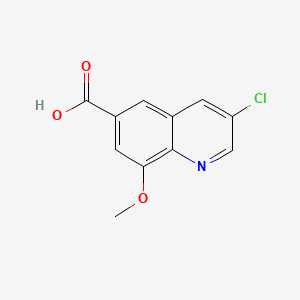
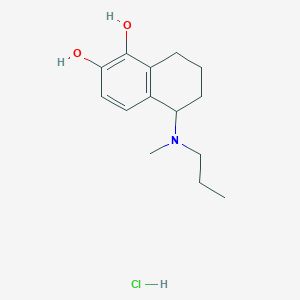
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
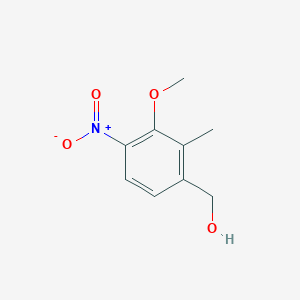
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
